3-amino-2-fluoropropan-1-ol hydrochloride
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Overview
Description
3-amino-2-fluoropropan-1-ol hydrochloride is a chemical compound with the molecular formula C3H9ClFNO and a molecular weight of 129.56 g/mol . It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-fluoropropan-1-ol hydrochloride involves several steps. One common method includes the reaction of 3-amino-2-fluoropropanol with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve maintaining a controlled temperature and inert atmosphere to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include purification steps such as crystallization or recrystallization to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
3-amino-2-fluoropropan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-amino-2-fluoropropan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-2-fluoropropan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and fluorine groups can form bonds with various biological molecules, influencing their activity and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-2-chloropropan-1-ol hydrochloride
- 3-amino-2-bromopropan-1-ol hydrochloride
- 3-amino-2-iodopropan-1-ol hydrochloride
Uniqueness
3-amino-2-fluoropropan-1-ol hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
2408968-59-0 |
---|---|
Molecular Formula |
C3H9ClFNO |
Molecular Weight |
129.6 |
Purity |
95 |
Origin of Product |
United States |
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